Chlorsulfuron

Description

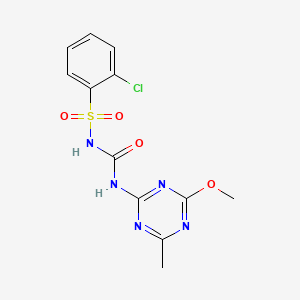

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYIFXVZLXQVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O4S | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79793-04-7 (mono-ammonium salt), 64902-72-3 (Parent) | |

| Record name | Chlorsulfuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064902723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023980 | |

| Record name | Chlorsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorsulfuron appears as colorless crystals. Non corrosive. Insoluble in water. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorsulfuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>53.7 [ug/mL] (The mean of the results at pH 7.4), In water, 125 mg/L at 25 °C, Solubility (25 °C) : 4 g/L acetone; 102 g/L dichloromethane, <0.01 g/L hexane, 15 g/L methanol; 3 g/L toluene, Moderately soluble in methylene chloride; less soluble in acetone, acetonitril. Low solubility in hydrocarbon solvents., Slight solubility in methylene chloride, acetone, methanol, toluene, hexane | |

| Record name | SID47193712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.25X10-11 mm Hg at 25 °C | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Crystals from ether | |

CAS No. |

64902-72-3, 79793-04-7, 112143-77-8 | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64902-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorsulfuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064902723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khardin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112143778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulphonamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6S620ML45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 °C, MP: 174-178 °C | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chlorsulfuron's Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorsulfuron, the first commercialized sulfonylurea herbicide, exhibits potent and selective herbicidal activity at remarkably low application rates.[1] Its efficacy stems from the highly specific inhibition of a key enzyme in plant metabolism, acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. This guide provides a comprehensive technical overview of the molecular and physiological cascade of events following this compound application in susceptible plants, details on experimental methodologies for its study, and quantitative data on its inhibitory effects.

Core Mechanism of Action: Inhibition of Acetolactate Synthase

This compound's primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[2][3] ALS is a critical enzyme that catalyzes the initial step in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[4] This pathway is present in plants and microorganisms but absent in animals, which is a key factor in the low mammalian toxicity of this compound.[1]

The inhibition of ALS by this compound is a slow, tight-binding process, leading to the formation of a slowly reversible enzyme-inhibitor complex. This potent inhibition results in a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. The consequence of this BCAA starvation is a swift cessation of cell division and overall plant growth, as these amino acids are essential for protein synthesis and other vital cellular functions. Symptoms in susceptible plants, such as yellowing or reddening of leaves, typically appear within a week of application, with plant death occurring within a few weeks.

dot

Caption: Core mechanism of this compound action.

Quantitative Data: Inhibition Constants and Dose-Response

The inhibitory potency of this compound against ALS is exceptionally high, with inhibition constants (Ki) and 50% inhibitory concentrations (IC50) in the nanomolar range. This high affinity underscores the herbicide's effectiveness at low field application rates.

| Plant Species | Biotype | Target Enzyme | IC50 / Ki Value (nM) | Reference |

| Barley (Hordeum vulgare) | Susceptible | Acetolactate Synthase | Ki (initial apparent) = 68 nM | |

| Barley (Hordeum vulgare) | Susceptible | Acetolactate Synthase | Ki (final steady-state) = 3 nM | |

| Pea (Pisum sativum) | Susceptible | Acetolactate Synthase | IC50 = 18 - 36 nM | |

| Arabidopsis thaliana | Susceptible | Acetohydroxyacid Synthase | Ki (app) for Chlorimuron ethyl* = 10.8 nM | |

| Lolium rigidum (Ryegrass) | Resistant (WLR1) | Acetolactate Synthase | >30-fold higher IC50 than susceptible |

Note: Chlorimuron ethyl is a sulfonylurea herbicide with a similar mechanism of action to this compound.

Whole-plant dose-response assays are used to determine the herbicide rate required for a 50% reduction in plant growth (GR50). These values vary depending on the weed species and environmental conditions.

| Weed Species | Recommended Field Rate (g a.i./ha) | GR50 (g a.i./ha) | Reference | |---|---|---|---|---| | Wild Buckwheat (Polygonum convolvulus) - Susceptible | 4 | ~1-2 | | | Wild Buckwheat (Polygonum convolvulus) - Resistant | 4 | >20 | | | Winter Triticale | 15 | Not specified (effective at 10.5) | | | Sorghum (for Striga control) | 40 | Not specified (effective) | |

Downstream Signaling Pathways: TOR and SnRK1

The depletion of branched-chain amino acids induced by this compound triggers a complex signaling response in plants, primarily mediated by the Target of Rapamycin (TOR) and Sucrose non-Fermenting-1-Related protein Kinase 1 (SnRK1) pathways. These two kinases act as central regulators of the interplay between nutrient availability and plant growth.

-

TOR Kinase: Under normal conditions, with sufficient nutrient and energy levels, TOR is active and promotes anabolic processes such as protein synthesis and cell proliferation. Amino acids are known to activate TOR signaling in plants. This compound-induced BCAA starvation leads to the inhibition of the TOR pathway. This inhibition contributes to the shutdown of growth-related processes.

-

SnRK1 Kinase: Conversely, SnRK1 is activated under conditions of energy and nutrient deprivation. The depletion of BCAAs can be perceived as a nutrient stress signal, leading to the activation of SnRK1. Activated SnRK1 promotes catabolic processes and represses energy-consuming anabolic pathways to conserve resources and manage the stress condition. There is evidence that SnRK1 can repress TOR activity, creating a "yin-yang" regulatory model where SnRK1 becomes dominant under stress conditions.

dot

Caption: Downstream signaling in response to this compound.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol is based on the colorimetric detection of acetoin, which is formed by the acid-catalyzed decarboxylation of acetolactate, the product of the ALS reaction.

Materials:

-

Plant tissue (e.g., young leaves)

-

Extraction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM EDTA, 10% v/v glycerol, 1 mM PMSF, and 10 mM β-mercaptoethanol)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD)

-

Stop Solution (e.g., 6 N H2SO4)

-

Color Reagent A (0.5% w/v creatine)

-

Color Reagent B (5% w/v α-naphthol in 2.5 N NaOH)

-

This compound stock solution (in a suitable solvent like acetone or DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, the enzyme extract, and various concentrations of this compound (or solvent control).

-

Initiate Reaction: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the assay buffer).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction and Decarboxylation: Terminate the reaction by adding the stop solution (H2SO4). This also catalyzes the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.

-

Color Development: Add Color Reagent A (creatine) followed by Color Reagent B (α-naphthol). Incubate at 37°C or 60°C for 15-30 minutes, allowing the color to develop.

-

Measurement: Measure the absorbance at 525 nm. The intensity of the color is proportional to the amount of acetoin formed and thus to the ALS activity.

-

Data Analysis: Calculate the percent inhibition of ALS activity at each this compound concentration relative to the control and determine the IC50 value.

dot

Caption: Workflow for in vitro ALS activity assay.

Whole-Plant Bioassay for this compound Sensitivity

This protocol assesses the herbicidal effect of this compound by measuring the inhibition of root growth in a model plant species.

Materials:

-

Seeds of a susceptible plant species (e.g., corn, Zea mays)

-

Petri dishes or small pots

-

Filter paper or soil/sand matrix

-

This compound stock solution

-

Growth chamber or controlled environment

Procedure:

-

Preparation of Treatment Solutions: Prepare a series of this compound dilutions in water or a suitable nutrient solution, covering a range of concentrations (e.g., 0 to 100 µg/kg).

-

Assay Setup:

-

Petri Dish Method: Place a sheet of filter paper in each petri dish and moisten it with a known volume of the respective this compound solution. Place a set number of pre-germinated seeds on the filter paper.

-

Soil/Pot Method: Fill pots with a defined amount of soil or sand. Apply the this compound solutions evenly to the soil surface. Plant seeds at a consistent depth.

-

-

Incubation: Place the petri dishes or pots in a growth chamber with controlled light, temperature, and humidity for a specified period (e.g., 7-14 days).

-

Measurement: Carefully remove the seedlings and measure the length of the primary root.

-

Data Analysis: Calculate the average root length for each this compound concentration. Express the results as a percentage of the control (untreated) root length. Plot the percent inhibition against the logarithm of the this compound concentration to determine the GR50 value.

Quantification of Branched-Chain Amino Acids by HPLC

This protocol outlines the general steps for measuring the levels of valine, leucine, and isoleucine in plant tissues using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

-

Plant tissue

-

Extraction solvent (e.g., 80% ethanol or a solution of hydrochloric acid)

-

Derivatization agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Amino acid standards (valine, leucine, isoleucine)

Procedure:

-

Sample Extraction: Homogenize frozen, ground plant tissue in the extraction solvent. Centrifuge to pellet the debris and collect the supernatant.

-

Derivatization: Mix a known volume of the plant extract with the derivatization agent according to the specific derivatization protocol. This step attaches a chromophore or fluorophore to the amino acids, enabling their detection.

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the amino acids using a gradient elution with a suitable mobile phase (e.g., a gradient of acetonitrile and a buffer like sodium acetate).

-

Detect the derivatized amino acids using a fluorescence detector (for OPA) or a UV detector (for PITC) at the appropriate wavelengths.

-

-

Quantification: Identify and quantify the peaks corresponding to valine, leucine, and isoleucine by comparing their retention times and peak areas to those of the known amino acid standards.

dot

Caption: Workflow for BCAA analysis by HPLC.

Conclusion

This compound's mechanism of action is a well-defined and potent example of targeted herbicide design. Its high specificity for acetolactate synthase, a crucial enzyme in plant-specific metabolic pathways, results in efficient weed control with low direct toxicity to non-plant organisms. The downstream effects of BCAA starvation, mediated through the TOR and SnRK1 signaling pathways, provide a deeper understanding of the plant's response to this metabolic disruption. The experimental protocols detailed herein offer robust methods for further investigation into the efficacy and physiological impacts of this compound and other ALS-inhibiting herbicides. This comprehensive understanding is vital for the development of new herbicidal compounds, the management of herbicide resistance, and the advancement of plant metabolic research.

References

- 1. dejaegerlab.be [dejaegerlab.be]

- 2. HXK, SnRK1, and TOR signaling in plants: Unraveling mechanisms of stress response and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 4. SnRK1 and TOR: modulating growth-defense trade-offs in plant stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

The following table provides a comprehensive list of long-tail keywords tailored for researchers, scientists, and drug development professionals. These keywords are designed to target niche and specific search queries, attracting a highly relevant audience for in-depth technical guides and whitepapers on various aspects of drug discovery and development.

| Category | Long-tail Keyword |

| Preclinical Development | preclinical toxicology studies for small molecules |

| in vivo efficacy models for oncology drug discovery | |

| ADME/Tox profiling for novel biologic therapies | |

| selecting animal models for rare disease research | |

| high-throughput screening assays for kinase inhibitors | |

| GLP-compliant bioanalytical method validation | |

| developing a target product profile for preclinical candidates | |

| dose-response relationship analysis in preclinical studies | |

| challenges in preclinical to clinical translation | |

| organ-on-a-chip models for predictive toxicology | |

| Clinical Trials | adaptive clinical trial design for orphan drugs |

| patient recruitment strategies for Phase III oncology trials | |

| statistical analysis plan for a randomized controlled trial | |

| biomarker-driven patient stratification in clinical trials | |

| managing and analyzing real-world evidence in clinical research | |

| regulatory requirements for IND submission to the FDA | |

| ethical considerations in pediatric clinical trial design | |

| decentralized clinical trial implementation guide | |

| endpoint selection for neurodegenerative disease trials | |

| long-term safety and efficacy monitoring in clinical studies | |

| Bioinformatics & Computational Biology | bioinformatics tools for next-generation sequencing data analysis |

| computational modeling of protein-ligand interactions | |

| machine learning applications in drug target identification | |

| genomic data analysis for personalized medicine | |

| building and querying a biological database for drug discovery | |

| pathway analysis of transcriptomic data in cancer research | |

| predictive modeling of drug resistance mechanisms | |

| structural bioinformatics for antibody engineering | |

| integrating multi-omics data for systems biology analysis | |

| virtual screening techniques for novel compound identification | |

| Small Molecule Drug Development | lead optimization strategies for small molecule inhibitors |

| synthetic chemistry routes for complex natural products | |

| fragment-based drug discovery for novel targets | |

| physicochemical characterization of active pharmaceutical ingredients | |

| formulation development for poorly soluble small molecules | |

| process chemistry and scale-up of small molecule synthesis | |

| analytical techniques for impurity profiling in small molecules | |

| understanding structure-activity relationships (SAR) | |

| challenges in oral bioavailability of small molecule drugs | |

| regulatory guidelines for small molecule drug manufacturing[1] | |

| Biologics & Large Molecule Development | monoclonal antibody humanization and engineering techniques |

| cell line development for recombinant protein production | |

| downstream processing and purification of biologics | |

| immunogenicity assessment of therapeutic proteins | |

| formulation and stability testing of biologic drugs | |

| analytical characterization of biosimilars | |

| challenges in the development of cell and gene therapies | |

| regulatory pathways for novel biologic therapies[2] | |

| manufacturing considerations for antibody-drug conjugates | |

| long-term stability studies for monoclonal antibodies | |

| Regulatory & Quality | FDA guidelines for combination product development |

| quality by design (QbD) principles in pharmaceutical manufacturing | |

| preparing a Common Technical Document (CTD) for regulatory submission | |

| good manufacturing practice (GMP) for clinical trial materials | |

| navigating the accelerated approval pathway for oncology drugs | |

| post-marketing surveillance and pharmacovigilance requirements | |

| intellectual property strategy in early-stage drug discovery | |

| data integrity and compliance in a regulated laboratory environment | |

| risk management planning in drug development | |

| international harmonization of regulatory standards |

References

An In-depth Technical Guide to the Synthesis and Purification of Chlorsulfuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for chlorsulfuron, a sulfonylurea herbicide. The information is compiled from various scientific literature and patents to assist researchers and professionals in the development and production of this compound. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthesis and purification workflows.

Overview of this compound Synthesis

This compound is synthesized through a multi-step process that primarily involves the reaction of two key intermediates: 2-chlorobenzenesulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[1] The commercial production of this compound centers on the preparation of o-chlorobenzenesulfonamide, which is a precursor to the isocyanate intermediate.[2] The subsequent reaction with the triazine derivative forms the sulfonylurea linkage, resulting in the final this compound molecule.[2]

Synthesis of Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key intermediates. The following sections detail the synthesis protocols for these precursors.

Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine

This triazine intermediate is synthesized from acetamidine hydrochloride and dimethyl N-cyanoimidocarbonate. Two detailed experimental protocols with high yields have been reported.

Experimental Protocol 1:

-

A solution of 25% sodium methoxide (22 g) is added dropwise to a solution of methanol (40 mL) and acetamidine hydrochloride (9.5 g) at 10°C.

-

After stirring for 15 minutes at 10°C, 11.4 g of dimethyl N-cyanoimidocarbonate is added, resulting in an exotherm of 15°C.

-

The reaction mixture is stirred at 25°C for one hour and then heated to reflux for 15 minutes.

-

After cooling to 20°C, the mixture is poured into 200 mL of ice water.

-

The resulting crystals are filtered and washed with water, methanol, and ether.

-

The product is dried overnight in an oven at 70°C.

Experimental Protocol 2:

-

Acetamidine hydrochloride (9.5 g) is added to a pre-dissolved solution of methanol (50 mL) and KOH pellets (6.8 g) at 10°C.

-

This mixture is then added dropwise to a solution of 11.4 g of dimethyl N-cyanoimidocarbonate in 40 mL of methanol at 10°C.

-

The reaction mixture is stirred at 25°C for 2 hours.

-

The mixture is then poured into 40 mL of ice water.

-

The solid crystals are collected by filtration and washed with water and methanol.

Quantitative Data for 2-amino-4-methoxy-6-methyl-1,3,5-triazine Synthesis:

| Parameter | Protocol 1 | Protocol 2 |

| Yield | 92.8% | 84% |

| Starting Materials | Acetamidine hydrochloride, Dimethyl N-cyanoimidocarbonate, Sodium methoxide | Acetamidine hydrochloride, Dimethyl N-cyanoimidocarbonate, Potassium hydroxide |

| Solvent | Methanol | Methanol |

| Reaction Temperature | 10°C, 25°C, Reflux | 10°C, 25°C |

| Reaction Time | 1 hour 15 minutes | 2 hours |

Synthesis of 2-Chlorobenzenesulfonyl Isocyanate

This isocyanate intermediate is typically prepared via the phosgenation of o-chlorobenzenesulfonamide.

Experimental Protocol:

-

A suspension of 191.6 g of o-chlorobenzenesulfonamide in 500 ml of xylene is dried by azeotropically removing any moisture.

-

2.0 g of triethylamine and 20 g of butyl isocyanate are added, and the mixture is refluxed for 15 minutes.

-

Phosgene (105 g) is introduced over 2.5 hours, maintaining the temperature at 133°-135°C.

-

The reaction mass is then refluxed to a temperature of 142°C.

-

After cooling to room temperature and filtration, the solvent and butyl isocyanate are removed under vacuum.

-

The residue is distilled to yield the final product.

Quantitative Data for 2-Chlorobenzenesulfonyl Isocyanate Synthesis:

| Parameter | Value |

| Yield | 90.0% |

| Starting Materials | o-Chlorobenzenesulfonamide, Phosgene, Butyl isocyanate, Triethylamine |

| Solvent | Xylene |

| Reaction Temperature | 133°-135°C, 142°C |

| Reaction Time | 2.5 hours + reflux time |

| Purification Method | Distillation |

| Boiling Point | 96°C at 0.5 mm Hg |

Final Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Experimental Protocol:

-

In a suitable reaction vessel, 2-amino-4-methoxy-6-methyl-1,3,5-triazine is dissolved in an inert solvent such as toluene.

-

2-Chlorobenzenesulfonyl isocyanate is added to the solution.

-

The reaction mixture is heated to approximately 50°C and maintained at this temperature for about 3 hours.

-

After the reaction is complete, the mixture is cooled.

-

The crude product is collected by filtration and then subjected to purification.

Quantitative Data for this compound Synthesis (from patent literature):

| Parameter | Value |

| Reported Yield | 64.33% |

| Reported Purity | 93 ± 2% |

| Reactants | 2-amino-4-methoxy-6-methyl-1,3,5-triazine, 2-Chlorobenzenesulfonyl isocyanate |

| Solvent | Toluene |

| Reaction Temperature | ~50°C |

| Reaction Time | 3 hours |

Purification of this compound

Purification of the final this compound product is crucial to achieve the desired purity for its intended application. Recrystallization is a common method for purifying solid organic compounds.

Recrystallization Protocol:

A specific recrystallization protocol for this compound is not explicitly detailed in the searched literature. The following is a general procedure for recrystallization that can be adapted.

-

Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on solubility data, solvents such as acetone, dichloromethane, or methanol could be potential candidates for recrystallization. A solvent system (a mixture of two or more solvents) may also be employed.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection of Crystals: The formed crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried to remove any residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity of this compound.

HPLC Method Protocol:

The following is a representative HPLC method compiled from various sources for the analysis of sulfonylurea herbicides.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will depend on the specific separation requirements.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance, such as 230 nm or 240 nm.

-

Sample Preparation: A known concentration of the purified this compound is dissolved in a suitable solvent (e.g., acetonitrile) and filtered before injection.

-

Quantification: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizing the Synthesis and Purification Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the synthesis and purification of this compound.

Caption: Chemical synthesis pathway of this compound.

Caption: General workflow for the purification of this compound by recrystallization.

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

A deep dive into the specific intentions of researchers, scientists, and drug development professionals is critical for creating high-impact technical content. This guide categorizes these intents into five key areas, providing a framework for developing in-depth technical guides and whitepapers that resonate with this expert audience. By aligning content with these specific needs, from understanding fundamental mechanisms to replicating and troubleshooting complex experiments, we can more effectively bridge the gap between information and innovation.

To illustrate this framework, we will focus on a critical signaling pathway in drug discovery, the PI3K/Akt pathway, and a cornerstone experimental technique used to study it: Western blotting for protein phosphorylation.

Intent: Fundamental Pathway Comprehension

Researchers with this intent are seeking a foundational understanding of a biological pathway's components, interactions, and overall function. The content should provide a clear and comprehensive overview that serves as a knowledge base.

Keywords: PI3K/Akt pathway mechanism, Akt signaling explained, PI3K pathway components, mTOR signaling overview, PTEN function in Akt pathway

Data Presentation: Key Proteins in the PI3K/Akt Signaling Pathway

| Protein Family | Key Proteins | Primary Function |

| Receptor Tyrosine Kinases (RTKs) | EGFR, PDGFR, VEGFR | Bind to extracellular ligands (e.g., growth factors) to initiate the signaling cascade. |

| Phosphoinositide 3-kinases (PI3Ks) | p110α, p110β, p110δ | Catalyze the phosphorylation of PIP2 to PIP3, a key second messenger.[1][2] |

| Lipid Phosphatases | PTEN | Dephosphorylates PIP3 to PIP2, acting as a negative regulator of the pathway.[1][3] |

| Serine/Threonine Kinases | Akt (PKB), PDK1, mTOR | Mediate downstream signaling, promoting cell survival, growth, and proliferation.[4] |

| Downstream Effectors | GSK3β, FOXO1, Bad | Regulated by Akt phosphorylation to control various cellular processes. |

Mandatory Visualization: The PI3K/Akt Signaling Pathway

Intent: Experimental Protocol Replication

Here, the researcher's goal is to find a detailed, step-by-step protocol for a key experiment that they can replicate in their own lab to investigate the pathway.

Keywords: Western blot protocol for phospho-Akt, p-Akt western blot method, protein phosphorylation detection protocol, cell lysis for kinase assay, antibody incubation conditions

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

-

Sample Preparation and Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with appropriate stimuli (e.g., growth factors) or inhibitors to modulate the PI3K/Akt pathway.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or casein in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Milk can sometimes interfere with phospho-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

-

Mandatory Visualization: Western Blot Workflow

Intent: Quantitative Data Analysis and Comparison

This intent is driven by the need for specific, quantifiable data to validate experimental results, compare the efficacy of different treatments, or understand the magnitude of a biological effect.

Keywords: Akt phosphorylation quantification, kinase assay data, IC50 values for PI3K inhibitors, western blot band densitometry, dose-response curve analysis

Data Presentation: Quantifying PI3K Inhibitor Efficacy

| Compound | Target | Assay Type | Cell Line | IC50 (nM) |

| Inhibitor A | PI3Kα | In Vitro Kinase Assay | N/A | 1.5 |

| Inhibitor A | PI3Kα | Cell-Based Assay | MCF-7 | 12.8 |

| Inhibitor B | Pan-PI3K | In Vitro Kinase Assay | N/A | 5.2 |

| Inhibitor B | Pan-PI3K | Cell-Based Assay | PC-3 | 25.6 |

| Inhibitor C | mTOR | In Vitro Kinase Assay | N/A | 0.8 |

| Inhibitor C | mTOR | Cell-Based Assay | U87-MG | 7.3 |

Experimental Protocol: In Vitro Kinase Activity Assay

-

Assay Setup:

-

Prepare a reaction buffer containing ATP and a specific substrate for the kinase of interest (e.g., a peptide substrate for Akt).

-

Add the purified recombinant kinase enzyme to the buffer.

-

Dispense the kinase-substrate mixture into a 96-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of the test inhibitor compounds.

-

Add the diluted compounds to the wells of the assay plate. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

-

Reaction and Detection:

-

Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

-

Stop the reaction after a defined time point.

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a sigmoidal dose-response model.

-

Mandatory Visualization: Dose-Response Curve Logic

Intent: Tool and Reagent Selection

Researchers with this intent are looking for specific information about the materials and methods used in an experiment so they can source the same or equivalent products for their own work.

Keywords: phospho-Akt antibody clone, best antibody for p-Akt western, RIPA buffer composition, commercial kinase assay kits, PVDF membrane supplier

Data Presentation: Reagents and Materials for Western Blot Analysis

| Reagent/Material | Supplier | Catalog Number | Key Specification |

| Anti-phospho-Akt (Ser473) Antibody | Cell Signaling Technology | #4060 | Rabbit monoclonal |

| Anti-Akt (pan) Antibody | Cell Signaling Technology | #4691 | Rabbit monoclonal |

| HRP-linked Anti-rabbit IgG | Cell Signaling Technology | #7074 | Goat polyclonal |

| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 | Halt™ Cocktail (100X) |

| PVDF Membrane | Millipore | IPVH00010 | Immobilon-P, 0.45 µm |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 | SuperSignal™ West Pico PLUS |

Experimental Protocol: Antibody Validation by Phosphatase Treatment

-

Sample Preparation:

-

Prepare two identical protein lysates from cells known to have high levels of Akt phosphorylation (e.g., growth factor-stimulated cells).

-

-

Phosphatase Treatment:

-

Treat one of the lysates with a broad-spectrum phosphatase, such as Lambda Protein Phosphatase (λ-PPase), according to the manufacturer's instructions.

-

Incubate the other lysate with the phosphatase buffer alone as a negative control.

-

-

Western Blot Analysis:

-

Perform Western blotting on both the treated and untreated lysates as described in the "Experimental Protocol Replication" section.

-

Probe the membrane with the phospho-specific Akt antibody.

-

-

Result Interpretation:

-

A valid phospho-specific antibody should show a strong band in the untreated sample and a significantly reduced or absent band in the phosphatase-treated sample.

-

As a loading control, the membrane can be stripped and re-probed with an antibody against total Akt, which should show a similar band intensity in both lanes.

-

Mandatory Visualization: Antibody Specificity Validation Workflow

Intent: Troubleshooting and Optimization

This intent is characteristic of a researcher who has encountered a problem with an experiment or is seeking to improve the quality of their results. The content should anticipate common issues and provide clear solutions.

Keywords: high background western blot, no signal phospho-Akt western, western blot troubleshooting, optimizing antibody concentration, weak kinase assay signal

Data Presentation: Common Western Blot Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk); Titrate the primary antibody to determine the optimal concentration; Increase the number and duration of wash steps. |

| No Signal or Weak Signal | Low abundance of target protein; Inactive secondary antibody; Insufficient phosphorylation; Phosphatase activity in lysate. | Load more protein per lane; Use a fresh aliquot of secondary antibody; Confirm stimulation of the pathway; Always use fresh phosphatase inhibitors in the lysis buffer. |

| Non-specific Bands | Primary antibody is not specific; Antibody concentration is too high; Cross-reactivity of the secondary antibody. | Validate the primary antibody with positive and negative controls; Decrease the primary antibody concentration; Use a pre-adsorbed secondary antibody. |

| Splotchy or Uneven Bands | Air bubbles during protein transfer; Uneven drying of the membrane; Aggregated antibody. | Ensure no air bubbles are trapped between the gel and membrane during transfer; Keep the membrane moist at all times; Centrifuge the antibody solution before use. |

Experimental Protocol: Optimizing Primary Antibody Concentration (Dot Blot)

-

Membrane Preparation:

-

Cut a small strip of PVDF or nitrocellulose membrane.

-

Prepare serial dilutions of your protein lysate (e.g., from 10 µg to 0.1 µg).

-

Spot 1-2 µL of each dilution onto the membrane strip, creating a series of dots. Let the spots dry completely.

-

-

Blocking and Antibody Incubation:

-

Block the membrane strip as you would for a standard Western blot.

-

Prepare several different dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).

-

Cut the membrane strip into smaller pieces, ensuring each piece has the full range of protein dilutions.

-

Incubate each small strip in a different primary antibody dilution.

-

-

Washing and Detection:

-

Wash all membrane pieces and incubate them with the same concentration of secondary antibody.

-

Perform the ECL detection step on all pieces simultaneously.

-

-

Analysis:

-

Compare the signal intensity and background across the different antibody dilutions. The optimal dilution is the one that provides a strong signal on the highest protein dilutions with the lowest background.

-

Mandatory Visualization: Troubleshooting Logic for High Background

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olaparib, a pivotal PARP (Poly ADP-ribose polymerase) inhibitor in cancer research and therapy. This document details the compound's mechanism of action, key experimental protocols for its evaluation, and a summary of its clinical efficacy and toxicity, with a focus on its application in cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those with BRCA1 and BRCA2 mutations.

Core Mechanism of Action: Synthetic Lethality

Olaparib is a potent inhibitor of the PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The primary mechanism of action of Olaparib is the induction of "synthetic lethality" in cancer cells with deficient homologous recombination repair (HRR) pathways, often due to mutations in genes like BRCA1 and BRCA2[1][2].

In normal cells, SSBs are efficiently repaired by the PARP-mediated BER pathway. If these SSBs persist and are encountered by the replication fork during DNA replication, they can lead to the formation of more cytotoxic double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity HRR pathway, which involves proteins such as BRCA1 and BRCA2.

In cancer cells with a defective HRR pathway (e.g., those with BRCA1/2 mutations), the repair of DSBs is compromised. When Olaparib inhibits PARP, SSBs accumulate and are converted to DSBs during replication. The inability of these HRR-deficient cells to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells with a specific DNA repair defect, while sparing normal cells with functional HRR, is the essence of synthetic lethality.

Beyond catalytic inhibition, a critical aspect of Olaparib's mechanism is "PARP trapping"[1]. Olaparib not only blocks the enzymatic activity of PARP but also traps the PARP enzyme on the DNA at the site of the SSB. This trapped PARP-DNA complex is a physical obstruction to DNA replication and transcription, further enhancing the cytotoxic effect.

Quantitative Data from Key Clinical Trials

The clinical development of Olaparib has been marked by several landmark trials that have established its efficacy and safety profile in various cancer types. Below are summary tables of quantitative data from the SOLO-1, PAOLA-1, and PROfound trials.

Efficacy Data

| Trial | Indication | Treatment Arm | Control Arm | Primary Endpoint (Median) | Hazard Ratio (95% CI) | Key Secondary Endpoint (Overall Survival - Median) | Hazard Ratio (95% CI) |

| SOLO-1 [3][4] | First-line maintenance for BRCA-mutated advanced ovarian cancer | Olaparib | Placebo | Progression-Free Survival (PFS): Not Reached | 0.30 (0.23–0.41) | Not Reached | 0.55 (0.40–0.76) at 7-year follow-up |

| PAOLA-1 | First-line maintenance for advanced ovarian cancer (in combination with bevacizumab) | Olaparib + Bevacizumab | Placebo + Bevacizumab | PFS (HRD-positive): 37.2 months | 0.33 (0.25–0.45) | 75.2 months (HRD-positive, BRCA-mutated) | 0.62 (0.45–0.85) in HRD-positive population |

| PROfound | Metastatic castration-resistant prostate cancer with HRR gene alterations (BRCA1/2, ATM) | Olaparib | Enzalutamide or Abiraterone | Radiographic PFS (Cohort A): 7.4 months | 0.34 (0.25–0.47) | 19.1 months (Cohort A) | 0.69 (0.50–0.97) in Cohort A |

Common Adverse Events (Grade ≥3)

| Adverse Event | SOLO-1 (Olaparib) | PAOLA-1 (Olaparib + Bevacizumab) | PROfound (Olaparib) |

| Anemia | 22% | 17% | 22% |

| Nausea | 2% | 2.4% | 2% |

| Fatigue/Asthenia | 4% | 5% | 3% |

| Neutropenia | 8% | Not Reported in detail | 4% |

| Vomiting | 2% | 1.7% | 2% |

| Diarrhea | 2% | Not Reported in detail | 1% |

| Thrombocytopenia | 1% | Not Reported in detail | 1% |

| Hypertension | Not a common Grade ≥3 event | 19% | Not a common Grade ≥3 event |

| Venous Thromboembolism | Not a common Grade ≥3 event | 5% | 7% |

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effect of Olaparib on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Olaparib (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

The following day, treat the cells with increasing concentrations of Olaparib (e.g., 1.5, 5, 10 µM) for the desired duration (e.g., 72 or 144 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 550-590 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

PARP Trapping Assay

This assay quantifies the ability of Olaparib to trap PARP enzymes on DNA.

Materials:

-

Cancer cell lines

-

Olaparib

-

Methyl methanesulfonate (MMS) (optional, as a DNA damaging agent)

-

Cell lysis buffer

-

Chromatin fractionation buffers

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against PARP1 and Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Culture cells to 70-80% confluency and treat with the desired concentrations of Olaparib for a specified time (e.g., 4 hours). An untreated control should be included. Co-treatment with a low dose of MMS can enhance the trapping signal.

-

Harvest the cells and perform chromatin fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.

-

Quantify the protein concentration of the chromatin fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an antibody against Histone H3 as a loading control for the chromatin fraction.

-

Quantify the band intensities to determine the amount of trapped PARP1 relative to the loading control.

Signaling Pathways and Experimental Workflows

Synthetic Lethality in BRCA-Deficient Cells

Caption: Synthetic lethality mechanism of Olaparib.

Experimental Workflow for Olaparib Evaluation

Caption: A typical experimental workflow for evaluating Olaparib.

Conclusion

Olaparib has revolutionized the treatment landscape for patients with cancers harboring HRR deficiencies, particularly BRCA mutations. Its mechanism of action, centered on the principle of synthetic lethality and PARP trapping, provides a targeted therapeutic approach. The extensive clinical data from trials such as SOLO-1, PAOLA-1, and PROfound have solidified its role in the management of ovarian and prostate cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation of Olaparib and the development of novel combination therapies to further enhance its anti-cancer activity and overcome resistance. As our understanding of the molecular intricacies of DNA repair pathways deepens, the applications for PARP inhibitors like Olaparib are likely to expand, offering hope to a broader range of patients.

References

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Please specify the compound of interest for your technical guide. The current request uses the placeholder "This Compound," which is too general to provide a specific and useful response.

Once you provide the name of the compound, I can proceed with:

-

Targeted Google Searches: I will conduct in-depth searches for troubleshooting techniques, optimization strategies, and refined experimental methods specifically related to the compound you name.

-

Content Generation: I will then create a comprehensive technical guide that includes:

-

Troubleshooting & Optimization Keywords: Addressing challenges and process improvements.

-

Data Presentation: Summarizing quantitative data in structured tables.

-

Detailed Experimental Protocols: Providing clear methodologies for key experiments.

-

Mandatory Visualizations: Creating diagrams for signaling pathways, workflows, or logical relationships using Graphviz (DOT language) with the specified formatting and color palette.

-

I am ready to assist you as soon as you provide the necessary information.

Chlorsulfuron in Weeds: A Technical Guide to Uptake, Translocation, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of chlorsulfuron in various weed species. This compound is a sulfonylurea herbicide that selectively controls broadleaf weeds and some grasses in cereal crops.[1][2] Its efficacy is intrinsically linked to its absorption by the plant, movement to its site of action, and the plant's ability to metabolize it into non-toxic compounds. Understanding these processes is critical for optimizing herbicide performance, managing herbicide resistance, and developing new weed control strategies.

Mode of Action: Inhibition of Acetolactate Synthase

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[3] By blocking ALS, this compound disrupts protein synthesis and cell division, ultimately leading to plant death. This targeted action on an enzyme pathway present in plants but not in animals contributes to its low mammalian toxicity.

The inhibition of ALS triggers a cascade of physiological responses within the plant. The depletion of essential amino acids is a primary driver of the herbicidal effect. Supplementation with valine and isoleucine has been shown to alleviate the growth-inhibiting effects of this compound in sensitive plants, confirming the critical role of this pathway.

Uptake and Translocation: The Journey to the Target Site

For this compound to be effective, it must first be absorbed by the weed and then translocated to the meristematic tissues where ALS is most active. This compound can be absorbed through both the foliage and the roots.

Foliar Uptake: Following foliar application, this compound penetrates the leaf cuticle and enters the plant's vascular system. The efficiency of foliar absorption can vary significantly between weed species, influenced by factors such as leaf wax composition, stomatal density, and environmental conditions.

Root Uptake: When applied to the soil, this compound is absorbed by the roots and then transported upwards to the shoots via the xylem. The uptake from the soil is influenced by soil pH and organic matter content.

Once inside the plant, this compound is primarily translocated via the phloem, moving from the source (leaves) to the sinks (growing points). However, the extent of translocation can be limited in some species.

Quantitative Data on Uptake and Translocation

The following table summarizes quantitative data on the uptake and translocation of this compound in various weed species from published studies. These studies typically utilize radiolabeled this compound (¹⁴C-chlorsulfuron) to trace its movement within the plant.

| Weed Species | Application Method | Time After Treatment (h) | Uptake (% of Applied) | Translocation (% of Absorbed) | Reference |

| Canada thistle (Cirsium arvense) | Foliar | 48 | 39 | 10 (out of treated leaf) | |

| Perennial sowthistle (Sonchus arvensis) | Foliar | 144 | - | 5 (to roots and root buds) | |

| Bladder campion (Silene vulgaris) | Foliar | 72 | 69 | 10 (out of treated leaf) |

Note: Data are compiled from different studies and experimental conditions may vary.

Metabolism: The Basis of Selectivity and Resistance

The ability of a plant to metabolize this compound is a key determinant of its susceptibility. Tolerant crops like wheat can rapidly detoxify this compound, while sensitive weeds metabolize it much more slowly, allowing the herbicide to reach its target site at lethal concentrations.

The primary metabolic pathway for this compound in tolerant plants involves hydroxylation of the phenyl ring, followed by conjugation with glucose to form a non-toxic glycoside. This process is primarily mediated by cytochrome P450 monooxygenases (P450s).

Herbicide resistance in weeds can evolve through two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

-

Target-Site Resistance (TSR): This involves mutations in the ALS gene that alter the enzyme's structure, preventing this compound from binding effectively.

-

Non-Target-Site Resistance (NTSR): This is often due to enhanced metabolism of the herbicide. Resistant weed biotypes may exhibit increased expression or activity of P450 enzymes, leading to rapid detoxification of this compound before it can exert its effect.

Comparative Metabolism in Susceptible vs. Resistant Biotypes

| Weed Species Biotype | Time After Treatment (h) | Parent this compound Remaining (% of Absorbed) | Metabolic Mechanism | Reference |

| Eastern black nightshade (Solanum ptychanthum) - Susceptible | 72 | 92.9 | Slow metabolism | |

| Eastern black nightshade (Solanum ptychanthum) - Tolerant | 24 | 30.1 | Rapid hydroxylation and conjugation | |

| Velvetleaf (Abutilon theophrasti) - Susceptible | 72 | 92.9 | Slow metabolism |

Experimental Protocols

The study of this compound uptake, translocation, and metabolism in weeds relies on precise experimental methodologies. The use of radiolabeled herbicides, typically ¹⁴C-chlorsulfuron, is a cornerstone of this research.

Protocol for ¹⁴C-Chlorsulfuron Foliar Uptake and Translocation Study

This protocol outlines a general procedure for assessing the foliar absorption and movement of this compound in a weed species.

1. Plant Material and Growth Conditions:

- Grow the selected weed species from seed in pots containing a suitable growth medium.

- Maintain plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod to ensure uniformity.

- Treat plants at a consistent growth stage (e.g., 4-6 leaf stage).

2. Preparation of Treatment Solution:

- Prepare a stock solution of ¹⁴C-chlorsulfuron of known specific activity.

- Dilute the stock solution with a formulated (commercial) this compound solution to the desired application rate and specific activity. The final solution should mimic a field application spray mixture.

3. Herbicide Application:

- Apply a precise volume (e.g., 10 µL) of the ¹⁴C-chlorsulfuron solution to the adaxial surface of a fully expanded leaf using a microsyringe.

- Apply the solution as small, discrete droplets to a defined area of the leaf.

- Include a non-ionic surfactant in the treatment solution if it is part of the commercial formulation or recommended for use.

4. Harvesting and Sample Processing:

- Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).

- At each harvest, carefully excise the treated leaf.

- Wash the treated leaf with a solution (e.g., water:acetone, 1:1 v/v) to remove any unabsorbed ¹⁴C-chlorsulfuron from the leaf surface.

- Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

5. Quantification of Radioactivity:

- Dry the plant sections to a constant weight.

- Combust the dried plant samples in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

- Trap the ¹⁴CO₂ in a scintillation cocktail.

- Quantify the radioactivity in the leaf wash and each plant section using a liquid scintillation counter (LSC).

6. Data Analysis:

- Calculate the amount of this compound absorbed as the total radioactivity recovered in the plant (all sections) as a percentage of the total radioactivity applied.

- Calculate translocation as the radioactivity in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.

Protocol for Analysis of this compound and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying this compound and its metabolites.

1. Sample Extraction:

- Homogenize plant tissue samples in a suitable extraction solvent (e.g., acetonitrile:water).

- Centrifuge the homogenate to pellet solid debris.

- Collect the supernatant containing this compound and its metabolites.

2. Solid-Phase Extraction (SPE) Cleanup (if necessary):

- Pass the crude extract through an SPE cartridge to remove interfering compounds.

- Elute the analytes of interest from the cartridge with an appropriate solvent.

3. HPLC Analysis:

- Inject the purified extract onto an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

- Use a mobile phase gradient (e.g., acetonitrile and water with a pH modifier like formic acid) to separate this compound from its metabolites.

- Detect the compounds using a UV detector or a mass spectrometer (LC-MS) for greater sensitivity and specificity.

4. Quantification:

- Prepare calibration standards of this compound and any available metabolite standards.

- Generate a calibration curve by plotting peak area against concentration.

- Determine the concentration of this compound and its metabolites in the plant extracts by comparing their peak areas to the calibration curve.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships related to this compound's action in weeds.

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

This guide provides a comprehensive framework for the validation and comparative analysis of novel chemical compounds within the drug discovery pipeline. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, guidelines for data presentation, and a focus on the visualization of complex biological processes.

Introduction

The successful development of a novel therapeutic agent hinges on rigorous validation of its biological activity and a thorough comparison against existing standards or alternative compounds. This process involves a multi-faceted approach, encompassing in vitro and in vivo testing to establish efficacy, toxicity, and mechanism of action.[1][2] This guide outlines the critical steps and methodologies required to build a robust data package for a promising lead compound.

Compound Validation Workflow

The validation of a novel compound follows a structured progression from initial screening to in-depth mechanistic studies. The following workflow provides a logical sequence for these activities.

A typical workflow for validating a novel compound.

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of compound validation. The following sections provide methodologies for essential in vitro assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the cytotoxic potential of a compound.

MTT Assay Protocol

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

-

Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).[3]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

WST-1 Assay Protocol

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate cell viability relative to the control.

Target Engagement Assays

Confirming that the compound interacts with its intended target is crucial.

Cellular Thermal Shift Assay (CETSA) Protocol

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control.

-

Heating: Heat the cell lysates or intact cells at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble and aggregated proteins.

-

Protein Quantification: Collect the supernatant and quantify the amount of the target protein using methods like Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Analysis

A key aspect of validation is to compare the novel compound against a reference compound or other relevant molecules. This comparison should encompass efficacy, potency, selectivity, and toxicity.

Data Presentation for Comparison

Quantitative data should be summarized in clear and well-structured tables to facilitate easy comparison.

Table 1: Comparative In Vitro Potency and Selectivity

| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) |

| Novel Compound X | 15 | >10,000 | 1,500 | >667 |

| Reference Compound Y | 50 | 500 | 2,000 | 10 |

Table 2: Comparative Cytotoxicity in Different Cell Lines

| Compound | Cell Line 1 CC50 (µM) | Cell Line 2 CC50 (µM) | Therapeutic Index (CC50 / IC50) |

| Novel Compound X | >100 | 75 | >6667 |

| Reference Compound Y | 25 | 30 | 500 |

Signaling Pathway Analysis